molecular formula C35H52N6O12S B609855 PC Biotin-PEG3-Alkyne CAS No. 1869922-24-6

PC Biotin-PEG3-Alkyne

Cat. No.: B609855
CAS No.: 1869922-24-6
M. Wt: 780.89
InChI Key: HRHZIAGPIYYJMG-MJUSKHNJSA-N
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Description

PC Biotin-PEG3-Alkyne is a cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reagent contains a biotin moiety linked to an alkyne group through a spacer arm containing a photocleavable moiety .


Synthesis Analysis

This compound is useful for introducing a biotin moiety to azide-containing biomolecules using Cu (I)-catalyzed Click Chemistry . The PEG spacer provides better solubility to the labeled molecules in aqueous media .


Molecular Structure Analysis

The empirical formula of this compound is C35H52N6O12S . Its molecular weight is 780.89 .


Chemical Reactions Analysis

This compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical and Chemical Properties Analysis

This compound is a liquid . It is stored at a temperature of -20°C .

Scientific Research Applications

  • Synthesis and Self-Assembly : PC Biotin-PEG3-Alkyne can be synthesized using click chemistry and ring-opening polymerization. These polymers can self-assemble into micelles in aqueous solutions, forming cores and coronae structures with biotin moieties at the interface, as demonstrated by Jin et al. (2011) in their study on "Amphiphilic Triblock Copolymer Bioconjugates with Biotin Groups at the Junction Points" (Jin, Wu, Sun, Liu, & Zhao, 2011).

  • Enzyme Immobilization : The copolymer has been utilized for enzyme immobilization on surfaces, as in the case of PNIPAAm brushes. The biotin linker length is crucial for the enzyme amount and catalytic activity, as explored by Rosenthal et al. (2018) in "Enzyme immobilization on protein-resistant PNIPAAm brushes: impact of biotin linker length on enzyme amount and catalytic activity" (Rosenthal, Rauch, Eichhorn, Stamm, & Uhlmann, 2018).

  • Encapsulation and Enzyme Reactions : Mancini et al. (2016) demonstrated the use of e-beam lithography for encapsulating hydrogels and using them in enzyme cascade reactions, leveraging the copolymer's unique properties in "Encapsulated Hydrogels by E-beam Lithography and Their Use in Enzyme Cascade Reactions" (Mancini, Paluck, Bat, & Maynard, 2016).

  • Drug Delivery Systems : As explored by Odrobińska and Neugebauer (2020), the copolymer can be used for creating micellar carriers for the delivery of active substances, including drugs and vitamins. Their study, "Micellar Carriers Based on Amphiphilic PEG/PCL Graft Copolymers for Delivery of Active Substances," highlights this application (Odrobińska & Neugebauer, 2020).

  • Antifouling Coatings : The copolymer has been used in the development of antifouling coatings, as in the study "Grafting of poly(ethylene glycol) on click chemistry modified Si(100) surfaces" by Flavel et al. (2013) (Flavel, Jasieniak, Velleman, Ciampi, Luais, Peterson, Griesser, Shapter, & Gooding, 2013).

  • Biomarker Detection : Scott et al. (2017) developed biotin-PEG gold nanoparticle probes using this copolymer for the simultaneous detection of nucleic acids and proteins, which is crucial in disease diagnosis and management. This is detailed in "Universal Biotin-PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins" (Scott, Garimella, Calabrese, & Mirkin, 2017).

Mechanism of Action

Target of Action

PC Biotin-PEG3-Alkyne is primarily used in the synthesis of antibody-drug conjugates (ADCs) . Its primary targets are biomolecules that contain azide groups .

Mode of Action

This compound contains an alkyne group, which can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction allows the compound to bind to its targets. The compound also contains a biotin moiety, which can be used to label the target biomolecules .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction allows the compound to bind to azide-containing biomolecules, enabling the synthesis of ADCs .

Pharmacokinetics

The compound contains a cleavable 3 unit peg linker, which is known to improve the solubility of the labeled molecules in aqueous media . This could potentially enhance the bioavailability of the compound.

Result of Action

The result of the action of this compound is the formation of antibody-drug conjugates (ADCs) . These ADCs can be used in various biomedical applications, including targeted drug delivery .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the photocleavable release of the captured biomolecules can be affected by the intensity and wavelength of the light used . Additionally, the solubility of the compound in aqueous media can influence its efficacy .

Safety and Hazards

The safety information for PC Biotin-PEG3-Alkyne includes the following hazard statements: H242 . Precautionary statements include P210, P234, P235, P240, P370 + P378, and P403 . It is classified as self-reactive .

Future Directions

PC Biotin-PEG3-Alkyne has a wide range of applications in the biomedical field . By covalently binding biotin to proteins or biomaterials, it can be used for their localization, tracking, and detection . Furthermore, biotin can also be part of a drug delivery system, used to deliver drugs to specific cells or tissues .

Properties

IUPAC Name

1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-prop-2-ynylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52N6O12S/c1-4-11-38-35(45)53-24(2)25-21-28(48-3)29(22-27(25)41(46)47)52-14-7-10-32(43)37-13-16-50-18-20-51-19-17-49-15-12-36-31(42)9-6-5-8-30-33-26(23-54-30)39-34(44)40-33/h1,21-22,24,26,30,33H,5-20,23H2,2-3H3,(H,36,42)(H,37,43)(H,38,45)(H2,39,40,44)/t24?,26-,30-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHZIAGPIYYJMG-MJUSKHNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52N6O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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